molecular formula C21H28N6O2 B11244696 N-(4-Methoxyphenyl)-4-[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide

N-(4-Methoxyphenyl)-4-[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide

Cat. No.: B11244696
M. Wt: 396.5 g/mol
InChI Key: UOIIGRAPSIMZFO-UHFFFAOYSA-N
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Description

“N-(4-Methoxyphenyl)-4-[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-Methoxyphenyl)-4-[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide” typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate starting materials under conditions such as reflux with a suitable solvent.

    Introduction of the pyrrolidine group: This step may involve nucleophilic substitution reactions.

    Formation of the piperazine ring: This can be done through cyclization reactions.

    Attachment of the methoxyphenyl group: This step may involve coupling reactions using reagents like palladium catalysts.

    Formation of the carboxamide group: This can be achieved through amidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions may occur at the carboxamide group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyrimidine and piperazine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

This compound may have various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(4-Methoxyphenyl)-4-[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide” would depend on its specific interactions with molecular targets. It may act by binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)-4-[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide analogs: Compounds with slight modifications in the structure.

    Other piperazine derivatives: Compounds like piperazine-1-carboxamide derivatives with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique pharmacological properties or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H28N6O2

Molecular Weight

396.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazine-1-carboxamide

InChI

InChI=1S/C21H28N6O2/c1-16-15-19(25-9-3-4-10-25)24-20(22-16)26-11-13-27(14-12-26)21(28)23-17-5-7-18(29-2)8-6-17/h5-8,15H,3-4,9-14H2,1-2H3,(H,23,28)

InChI Key

UOIIGRAPSIMZFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC)N4CCCC4

Origin of Product

United States

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